molecular formula C9H8FIO2 B1399541 Methyl 3-fluoro-5-iodo-4-methylbenzoate CAS No. 861905-21-7

Methyl 3-fluoro-5-iodo-4-methylbenzoate

Cat. No.: B1399541
CAS No.: 861905-21-7
M. Wt: 294.06 g/mol
InChI Key: ADMOODHDOJVFMC-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-iodo-4-methylbenzoate is an organofluorine compound with the molecular formula C9H8FIO2. It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methyl groups on the benzene ring.

Scientific Research Applications

Methyl 3-fluoro-5-iodo-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of “Methyl 3-fluoro-5-iodo-4-methylbenzoate” is not specified in the search results. This compound is used in scientific research, particularly in organic synthesis and drug development.

Future Directions

“Methyl 3-fluoro-5-iodo-4-methylbenzoate” has diverse applications, particularly in organic synthesis and drug development. It is used in scientific research and has potential for future investigations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-5-iodo-4-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-fluoro-5-iodo-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-iodo-4-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-4-methylbenzoate
  • Methyl 3-iodo-4-methylbenzoate
  • Methyl 3-chloro-5-iodo-4-methylbenzoate

Uniqueness

Methyl 3-fluoro-5-iodo-4-methylbenzoate is unique due to the simultaneous presence of fluorine and iodine atoms on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, making it valuable for specialized applications .

Properties

IUPAC Name

methyl 3-fluoro-5-iodo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMOODHDOJVFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301214407
Record name Benzoic acid, 3-fluoro-5-iodo-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861905-21-7
Record name Benzoic acid, 3-fluoro-5-iodo-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861905-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-5-iodo-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301214407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-5-iodo-4-methylbenzoic acid (1.3 g, 4.6 mmol, 1 eq) was dissolved in methanol and treated with conc. Sulphuric acid (0.49 ml, 9.2 mmol, 2 eq). The above solution was stirred at 50° C. for 15 h. Later on solvent was removed and to the resulting residue diethylether was added and the organic layer was washed with 10% sodium bicarbonate solution and water. Finally, the organic layer was concentrated and purified by flash silica gel column chromatography using 240-400 silica gel and using 10% EtOAc in hexane as the eluent. Yield: 1 g (77%). 1H NMR (400 MHz CDCl3). δ 2.39 (s, 3H), 3.90 (s, 3H), 7.64 (d, 1H, J=8 Hz), 8.25 (s, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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